ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group at the 6-position of the pyridine ring and two fluorine atoms attached to the alpha carbon of the ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with ethyl 2,2-difluoroacetate under specific conditions. One common method is the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyano group on the pyridine ring reacts with the ethyl 2,2-difluoroacetate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetic acid.
Reduction: Ethyl 2-(6-aminopyridin-2-yl)-2,2-difluoroacetate.
Scientific Research Applications
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The cyano and difluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate can be compared with other pyridine derivatives such as:
Ethyl 2-(6-aminopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with an amino group instead of a cyano group, leading to different reactivity and biological activity.
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate: Contains a bromine atom, which can participate in different types of chemical reactions such as cross-coupling.
Ethyl 2-(6-methylpyridin-2-yl)-2,2-difluoroacetate: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
These comparisons highlight the unique features of this compound, such as its potential for specific interactions with biological targets and its versatility in chemical synthesis.
Properties
CAS No. |
2680533-08-6 |
---|---|
Molecular Formula |
C10H8F2N2O2 |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.